Cas no 927803-63-2 (4,5,6,7-Tetrahydro-1H-indazol-4-amine)

4,5,6,7-Tetrahydro-1H-indazol-4-amine is a heterocyclic amine compound featuring a fused indazole core with a saturated cyclohexane ring. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its amine functionality enables facile derivatization, making it valuable for constructing complex scaffolds in medicinal chemistry. The saturated ring system enhances stability and influences conformational properties, which can be advantageous in drug design. This compound is typically handled under controlled conditions due to its reactivity. High-purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows.
4,5,6,7-Tetrahydro-1H-indazol-4-amine structure
927803-63-2 structure
Product Name:4,5,6,7-Tetrahydro-1H-indazol-4-amine
CAS No:927803-63-2
MF:C7H11N3
MW:137.182340860367
CID:5042504
Update Time:2025-08-05

4,5,6,7-Tetrahydro-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-1H-indazol-4-amine
    • 1H-Indazol-4-amine, 4,5,6,7-tetrahydro-
    • 4,5,6,7-Tetrahydro-1H-indazol-4-ylamine
    • 4,5,6,7-Tetrahydro-1H-indazol-4-amine
    • Inchi: 1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
    • InChI Key: RMKSYSZDGNFLNL-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=N1)C(CCC2)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • XLogP3: -0.1
  • Topological Polar Surface Area: 54.7

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Additional information on 4,5,6,7-Tetrahydro-1H-indazol-4-amine

4,5,6,7-Tetrahydro-1H-indazol-4-amine (CAS No. 927803-63-2): An Overview of Its Properties and Applications

4,5,6,7-Tetrahydro-1H-indazol-4-amine (CAS No. 927803-63-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 4,5,6,7-Tetrahydro-1H-indazol-4-amine.

Chemical Structure and Properties

4,5,6,7-Tetrahydro-1H-indazol-4-amine is characterized by its unique chemical structure, which consists of a fused five-membered nitrogen-containing ring (indazole) and a four-membered saturated ring (tetrahydro). The presence of the amine group at the 4-position of the indazole ring imparts significant reactivity and functional versatility to the molecule. The compound has a molecular formula of C8H11N3 and a molecular weight of 153.19 g/mol. It is typically a white crystalline solid with a melting point ranging from 105°C to 107°C.

The solubility of 4,5,6,7-Tetrahydro-1H-indazol-4-amine in various solvents is an important consideration for its use in chemical reactions and biological assays. It is moderately soluble in water and highly soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). This solubility profile makes it suitable for a wide range of applications in both laboratory and industrial settings.

Synthesis Methods

The synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-amine has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-aminoindazole with a suitable reducing agent to form the tetrahydro derivative. For example, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis using sodium borohydride as the reducing agent under mild conditions.

An alternative approach involves the cyclization of an appropriate precursor molecule followed by reduction. This method has been shown to be particularly effective for large-scale production due to its robustness and cost-effectiveness. The choice of synthesis method often depends on the specific requirements of the application and the availability of reagents.

Biological Activities

4,5,6,7-Tetrahydro-1H-indazol-4-amine has been extensively studied for its biological activities due to its structural similarity to other bioactive compounds. One of its most notable properties is its ability to act as a potent inhibitor of various enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide levels in cells.

In addition to its enzymatic inhibition properties, 4,5,6,7-Tetrahydro-1H-indazol-4-amine has demonstrated significant anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced inflammation in both in vitro and in vivo models by modulating cytokine production and immune cell activation.

Clinical Applications and Research Developments

The potential therapeutic applications of 4,5,6,7-Tetrahydro-1H-indazol-4-amine have been a focus of recent research efforts. Its ability to modulate PDE enzymes makes it a promising candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Clinical trials are currently underway to evaluate its efficacy and safety profile in these indications.

Beyond respiratory disorders, there is growing interest in exploring the use of 4,5,6,7-Tetrahydro-1H-indazol-4-amine for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can protect neurons from oxidative stress and promote neurogenesis. These findings suggest that it may have neuroprotective properties that could be harnessed for therapeutic benefit.

Safety Considerations

Safety is a critical aspect when considering the use of any new compound in pharmaceutical applications. Extensive toxicological studies have been conducted on 4,5,6,7-Tetrahydro-1H-indazol-4-amine, with results indicating that it has a favorable safety profile at therapeutic doses. However, as with any drug candidate, ongoing monitoring is necessary to ensure long-term safety and efficacy.

In conclusion, 4 , 5 , 6 , 7 - Tetrahydro - 1 H - indazol - 4 - amine strong > (CAS No . 927803 - 63 - 2 ) represents an exciting compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases . p > article > < / response >

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